Pgam1-IN-1 -

Pgam1-IN-1

Catalog Number: EVT-2794883
CAS Number:
Molecular Formula: C19H11ClFNO6S
Molecular Weight: 435.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pgam1-IN-1 is a small molecule compound identified as an inhibitor of phosphoglycerate mutase 1, an enzyme that plays a crucial role in glycolysis and cancer metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in targeting various cancers where phosphoglycerate mutase 1 is overexpressed. The identification and development of Pgam1-IN-1 stem from the need to understand and manipulate metabolic pathways in cancer cells, specifically those involved in aerobic glycolysis.

Source

The compound Pgam1-IN-1 was discovered through high-throughput screening of small molecule libraries, aimed at identifying effective inhibitors of phosphoglycerate mutase 1. The screening process involved evaluating the interaction of various compounds with the enzyme, leading to the identification of Pgam1-IN-1 as a promising candidate for further research and development.

Classification

Pgam1-IN-1 is classified as a small molecule inhibitor within the broader category of antineoplastic agents. It specifically targets metabolic pathways associated with cancer cell proliferation and survival, making it a potential candidate for cancer treatment strategies.

Synthesis Analysis

The synthesis of Pgam1-IN-1 involves several key steps that are critical for obtaining the desired purity and activity of the compound.

Methods

  1. Starting Materials: The synthesis begins with commercially available precursors that are chemically modified through a series of reactions.
  2. Reactions: Typical reactions may include:
    • Alkylation: Introducing alkyl groups to enhance solubility and biological activity.
    • Cyclization: Forming cyclic structures to improve binding affinity with phosphoglycerate mutase 1.
    • Purification: Techniques such as chromatography are employed to isolate Pgam1-IN-1 from reaction mixtures.

Technical Details

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structure elucidation.
  • Mass Spectrometry (MS) for confirming molecular weight and purity.
Molecular Structure Analysis

The molecular structure of Pgam1-IN-1 is pivotal in determining its function as an inhibitor of phosphoglycerate mutase 1.

Structure

Pgam1-IN-1 is characterized by a specific arrangement of atoms that facilitates its interaction with the active site of phosphoglycerate mutase 1. While detailed structural data specific to Pgam1-IN-1 may not be fully available, it is likely to share structural features common among small molecule inhibitors targeting similar enzymes.

Data

Molecular modeling studies can provide insights into the binding interactions between Pgam1-IN-1 and phosphoglycerate mutase 1, revealing critical binding sites and conformational changes upon ligand binding.

Chemical Reactions Analysis

Pgam1-IN-1's primary role is to inhibit the enzymatic activity of phosphoglycerate mutase 1, thereby affecting glycolytic pathways in cancer cells.

Reactions

The inhibition mechanism typically involves:

  • Competitive Inhibition: Pgam1-IN-1 competes with the natural substrate (3-phosphoglycerate) for binding to the active site of phosphoglycerate mutase 1.
  • Allosteric Modulation: In some cases, Pgam1-IN-1 may bind to sites other than the active site, inducing conformational changes that reduce enzymatic activity.

Technical Details

Kinetic studies can be performed to determine the inhibitor's efficacy, including:

  • IC50 Values: Concentration required to inhibit 50% of enzyme activity.
  • Binding Affinity: Measured through techniques like surface plasmon resonance or isothermal titration calorimetry.
Mechanism of Action

Pgam1-IN-1 exerts its effects primarily through inhibition of phosphoglycerate mutase 1, which disrupts glycolysis in cancer cells.

Process

The mechanism includes:

  • Reduction in Product Formation: By inhibiting the conversion of 3-phosphoglycerate to 2-phosphoglycerate, Pgam1-IN-1 decreases the availability of intermediates necessary for energy production and biosynthesis in rapidly dividing cancer cells.
  • Alteration of Metabolic Flux: This inhibition can lead to a shift in metabolic pathways, potentially pushing cancer cells towards apoptosis or senescence due to energy deprivation.

Data

Studies have shown that inhibiting phosphoglycerate mutase 1 can significantly reduce cell proliferation in various cancer models, highlighting the therapeutic potential of Pgam1-IN-1.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Pgam1-IN-1 is essential for its application as a therapeutic agent.

Physical Properties

  • Solubility: Typically assessed in various solvents to determine formulation strategies.
  • Stability: Evaluated under different conditions (e.g., temperature, pH) to ensure efficacy during storage and use.

Chemical Properties

  • Molecular Weight: Determined through mass spectrometry.
  • Chemical Stability: Assessed through stress testing under various environmental conditions.

Relevant Data or Analyses

Data from preliminary studies suggest favorable properties that support further development as an anticancer agent.

Applications

Pgam1-IN-1 shows promise in various scientific applications:

Scientific Uses

  • Cancer Research: As an inhibitor of phosphoglycerate mutase 1, it can be used to study metabolic pathways in cancer cells.
  • Drug Development: Potentially serves as a lead compound for developing new anticancer therapies targeting metabolic dysregulation.
  • Biochemical Assays: Utilized in assays designed to measure phosphoglycerate mutase 1 activity and screen for additional inhibitors.
Introduction to PGAM1 as a Therapeutic Target in Oncogenic Metabolism

PGAM1 in the Glycolytic Pathway: Role in 3-PG/2-PG Interconversion and Metabolic Reprogramming

Phosphoglycerate mutase 1 (PGAM1) is a pivotal enzyme in the glycolytic cascade, catalyzing the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). This reaction occupies a critical metabolic node, positioning PGAM1 as a master regulator of glycolytic flux and biosynthetic precursor distribution [1] [5]. Cancer cells exhibit profound metabolic reprogramming (the Warburg effect), favoring glycolysis over oxidative phosphorylation even under normoxic conditions. Within this context, PGAM1 activity directs carbon flow toward pyruvate generation for ATP production while simultaneously controlling the levels of 3-PG, a precursor for serine biosynthesis—essential for nucleotide and glutathione synthesis [3] [6].

PGAM1’s function extends beyond simple catalysis; it acts as a metabolic coordinator. The mTOR signaling pathway, frequently hyperactivated in cancers, transcriptionally upregulates PGAM1 expression via hypoxia-inducible factor 1α (HIF-1α) [3]. This induction creates a feed-forward loop where mTOR-driven PGAM1 overexpression enhances glycolytic capacity, fueling anabolic pathways necessary for rapid tumor proliferation. Experimental models demonstrate that Tsc2 or Pten knockout cells (exhibiting mTOR hyperactivation) display significantly elevated PGAM1 expression and enzymatic activity, reversible by mTOR inhibition [3]. Consequently, PGAM1 serves as a key executioner of mTOR-mediated metabolic rewiring, making it an attractive target for disrupting cancer bioenergetics.

Table 1: PGAM1 Expression and Activity in Metabolic Dysregulation

Biological ContextPGAM1 AlterationFunctional ConsequenceReference
mTOR hyperactivation (e.g., TSC2/PTEN loss)Increased expression & activityEnhanced glycolytic flux, lactate production, biosynthetic precursor accumulation [3]
Hypoxia/Normoxic cancer cellsHIF-1α-mediated upregulationMetabolic reprogramming favoring glycolysis over OXPHOS [3]
Paclitaxel-resistant ovarian cancerOverexpressionIncreased pyruvate/lactate production, chemoresistance [8]
Highly metastatic PDAC cellsUpregulated expressionEnhanced migration and invasion capabilities [6]

Overexpression of PGAM1 in Human Cancers: Association with Tumor Proliferation, Metastasis, and Poor Prognosis

PGAM1 is consistently overexpressed across diverse human malignancies, correlating strongly with aggressive disease phenotypes and unfavorable clinical outcomes. Transcriptomic and proteomic analyses reveal PGAM1 amplification in cancers including non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), urothelial bladder cancer (UBC), ovarian cancer, and uveal melanoma (UVM) [3] [4] [6].

In NSCLC, PGAM1 levels positively correlate with mTOR pathway activity and advanced tumor staging. Immunohistochemical analysis of patient tissues demonstrates that high PGAM1 expression is an independent adverse prognostic factor, significantly associated with reduced overall survival [3]. Similarly, in PDAC, quantitative proteomics identified PGAM1 as markedly upregulated in highly metastatic cell lines (PC-1.0) compared to their weakly metastatic counterparts (PC-1). This overexpression extends to human PDAC tissues with clinical metastases, and siRNA-mediated PGAM1 knockdown impairs migration and invasion in vitro [6].

Uveal melanoma (UVM) studies further cement PGAM1’s role in progression. Pan-cancer analyses confirm PGAM1 overexpression in UVM compared to normal tissue, tightly linked to advanced staging, metastasis, and poor patient prognosis [7]. Mechanistically, PGAM1 depletion in UVM cells inhibits migration/invasion and induces apoptosis, accompanied by downregulation of metastasis-promoting proteins like Snail and PD-L1.

Crucially, PGAM1 overexpression drives therapeutic resistance. In ovarian cancer, proteomic profiling identified PGAM1 as significantly elevated in paclitaxel-resistant SKOV3-TR30 cells compared to parental SKOV3 cells [8]. Enforced PGAM1 expression conferred paclitaxel resistance in sensitive cells, while its knockdown re-sensitized resistant cells, functionally linking PGAM1-driven glycolysis (increased pyruvate/lactate production) to chemoresistance. Clinically, high PGAM1 expression predicts reduced progression-free survival (PFS) and overall survival (OS) in ovarian cancer patients [8].

Table 2: Clinical Significance of PGAM1 Overexpression in Human Cancers

Cancer TypeDetection MethodClinical/Pathological AssociationPrognostic Impact
Non-Small Cell Lung Cancer (NSCLC)IHC, mRNA sequencingAdvanced tumor stage, High mTOR activityReduced overall survival [3]
Pancreatic Ductal Adenocarcinoma (PDAC)SILAC proteomics, WB, IHCClinical metastasis, High metastatic potential in cell linesShorter metastasis-free survival [6]
Ovarian CancerProteomics, IHC, WBPaclitaxel resistance, Higher glycolytic fluxReduced PFS and OS [8]
Uveal Melanoma (UVM)Pan-cancer RNA/protein analysisAdvanced staging, Metastasis, Immune cell infiltrationPoor overall and disease-specific survival [7]
Urothelial Bladder Cancer (UBC)2-DE/MS Proteomics, IHCTumor progressionPotential biomarker for aggressive disease [4]

Non-Glycolytic Functions of PGAM1: Interaction with ACTA2, MMPs, and Cytoskeletal Remodeling

Beyond its canonical role in glycolysis, PGAM1 exhibits moonlighting functions critical for tumor progression, particularly through protein-protein interactions influencing cytoskeletal dynamics, extracellular matrix (ECM) remodeling, and immune evasion. PGAM1 directly interacts with α-smooth muscle actin (ACTA2) and γ-actin (ACTG1) [7]. These interactions are not merely structural; they facilitate cytoskeletal reorganization essential for cancer cell migration, invasion, and metastasis. In NSCLC, the PGAM1-ACTA2 axis promotes tumor growth and confers resistance to EGFR inhibitors like erlotinib [7]. Disruption of this interaction impairs cell motility, suggesting PGAM1 acts as a scaffold linking metabolic flux to cytoskeletal remodeling.

PGAM1 also influences the tumor microenvironment via regulation of matrix metalloproteinases (MMPs) and immune checkpoint molecules. In uveal melanoma, PGAM1 knockdown significantly downregulated Snail (a master regulator of epithelial-mesenchymal transition - EMT) and PD-L1 (a key immune checkpoint protein) [7]. This was accompanied by increased E-cadherin (an epithelial marker) and decreased BCl-2 (an anti-apoptotic protein), indicating PGAM1’s role in modulating EMT, apoptosis resistance, and immune escape. Molecular docking studies support potential direct interactions between PGAM1 and PD-L1/Snail, suggesting a non-metabolic signaling scaffold function [7].

Furthermore, PGAM1 contributes to DNA damage response and angiogenesis. It interacts with proteins like CtIP (C-terminal binding protein interacting protein) to promote homologous recombination (HR) repair of DNA double-strand breaks, potentially safeguarding cancer genomes [7]. In prostate cancer, PGAM1 binding to ACTG1 was shown to promote angiogenesis and metastasis [7]. These diverse functions position PGAM1 as a central hub integrating cancer metabolism with hallmarks of malignancy—proliferation, invasion, metastasis, immune evasion, and genomic instability—making its inhibition a multifaceted therapeutic strategy.

Table 3: Non-Glycolytic Functions of PGAM1 and Their Roles in Cancer

Non-Glycolytic FunctionInteracting Partner/EffectorCancer TypeBiological Consequence
Cytoskeletal Remodeling & Motilityα-Smooth Muscle Actin (ACTA2)NSCLCEnhanced migration, invasion, erlotinib resistance [7]
Cytoskeletal Remodeling & Angiogenesisγ-Actin (ACTG1)Prostate CancerPromotion of angiogenesis and metastasis [7]
Immune Checkpoint ModulationPD-L1 (Predicted interaction)Uveal Melanoma (UVM)Increased PD-L1, potential immune evasion [7]
Epithelial-Mesenchymal Transition (EMT)Snail (Predicted interaction)Uveal Melanoma (UVM)Enhanced EMT, migration, and invasion [7]
DNA Damage RepairCtIPPan-Cancer (suggested)Enhanced HR repair, genomic stability [7]
Apoptosis ResistanceBCl-2Uveal Melanoma (UVM)Suppression of apoptosis [7]

Properties

Product Name

Pgam1-IN-1

IUPAC Name

3-chloro-N-(1,8-dihydroxy-9-oxoxanthen-3-yl)-2-fluorobenzenesulfonamide

Molecular Formula

C19H11ClFNO6S

Molecular Weight

435.8 g/mol

InChI

InChI=1S/C19H11ClFNO6S/c20-10-3-1-6-15(18(10)21)29(26,27)22-9-7-12(24)17-14(8-9)28-13-5-2-4-11(23)16(13)19(17)25/h1-8,22-24H

InChI Key

HOMMZVQJPVUUEL-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)O)NS(=O)(=O)C4=C(C(=CC=C4)Cl)F)O

Solubility

not available

Canonical SMILES

C1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)O)NS(=O)(=O)C4=C(C(=CC=C4)Cl)F)O

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